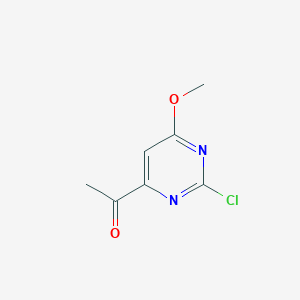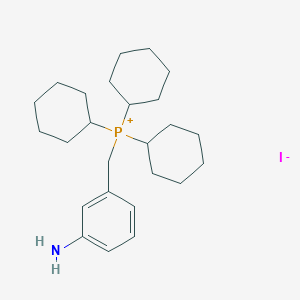
Disodium;quinoline-2,4-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;quinoline-2,4-diolate is a compound derived from quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives have gained significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of disodium;quinoline-2,4-diolate can be achieved through several methods. One common approach involves the reaction of quinoline-2,4-dione with sodium hydroxide under controlled conditions. This reaction typically requires the use of a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Disodium;quinoline-2,4-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2,4-dione, while reduction can produce quinoline-2,4-diol .
Scientific Research Applications
Disodium;quinoline-2,4-diolate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a catalyst in various reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities . Additionally, it has applications in the industrial sector, where it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of disodium;quinoline-2,4-diolate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms . This inhibition is often achieved through the binding of this compound to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Additionally, its anti-inflammatory effects are thought to be mediated through the modulation of signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Disodium;quinoline-2,4-diolate can be compared with other quinoline derivatives, such as quinoline-2,4-dione and quinoline-2,4-diol. While these compounds share a similar core structure, this compound is unique due to the presence of disodium ions, which can influence its solubility and reactivity . Other similar compounds include quinoline-2,4-dione, which is primarily used in the synthesis of pharmaceuticals, and quinoline-2,4-diol, which has applications in the production of dyes and pigments .
Properties
Molecular Formula |
C9H5NNa2O2 |
|---|---|
Molecular Weight |
205.12 g/mol |
IUPAC Name |
disodium;quinoline-2,4-diolate |
InChI |
InChI=1S/C9H7NO2.2Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
RWJXPVCCOPVEHM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


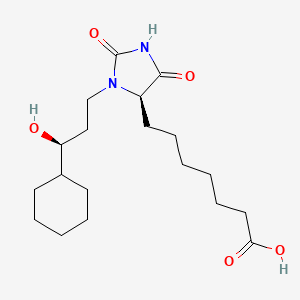
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
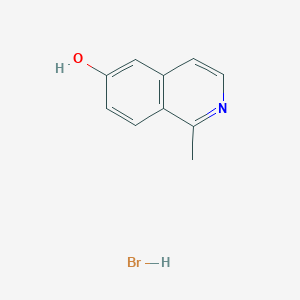
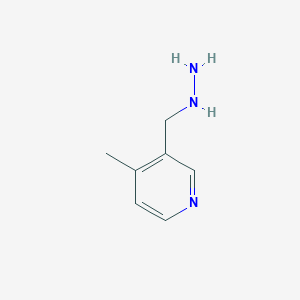
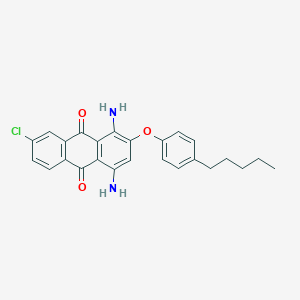
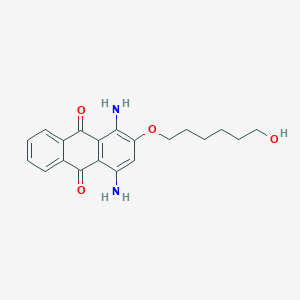
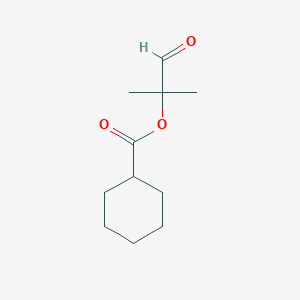
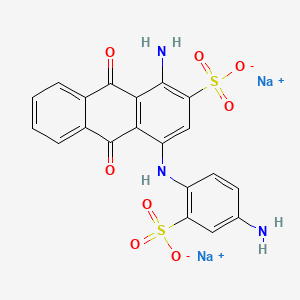

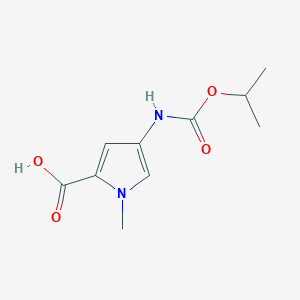

![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
